3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide
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Overview
Description
Synthesis Analysis
- Cyclization of a Heterocyclic Diamine with a Nitrite : This approach yields 1,2,3-triazole-fused pyrazines by reacting a heterocyclic diamine with a nitrite. The regiospecific, traceless protocol has been successfully applied in solid-phase-assisted synthesis . Hydrazine Hydrate Reaction with Dicarbonyl Systems : Another method involves reacting hydrazine hydrate with dicarbonyl compounds to obtain 1,2,3-triazoles. This route has been particularly useful for synthesizing 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused analogs .
Scientific Research Applications
Cardiovascular Agents
Research into compounds with similar structures has identified potential cardiovascular agents. Studies focusing on the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocycles have demonstrated promising coronary vasodilating and antihypertensive activities. Among these, certain compounds exhibited more potent coronary vasodilating activity than known drugs like trapidil and displayed antihypertensive activity comparable to guanethidine sulfate, highlighting their potential as cardiovascular agents (Sato et al., 1980).
Antimicrobial and Anticancer Activity
Compounds featuring 1,2,4-triazole and pyridazine frameworks have been synthesized and assessed for their antimicrobial and anticancer activities. Preliminary screenings indicated that some of these compounds exhibited moderate to high anti-HIV activity and moderate anticancer activity, suggesting their potential for further investigation in antimicrobial and oncological therapies (Brzozowski, 1998).
Insecticidal Applications
The exploration of heterocycles incorporating thiadiazole moieties has led to the synthesis of compounds with significant insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. This research opens avenues for developing novel insecticides that could contribute to agricultural pest management strategies (Fadda et al., 2017).
Antihistaminic Activity
Further studies have synthesized compounds such as [1,2,4]triazolo[1,5-b]pyridazines and evaluated them for their antihistaminic activity and inhibitory effects on eosinophil infiltration. This research identifies potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, indicating the multifaceted pharmaceutical applications of these heterocyclic compounds (Gyoten et al., 2003).
Future Directions
- Biological Evaluation : Investigate its activity against specific disease targets (e.g., cancer cells). Notably, some derivatives have shown promising cytotoxic effects .
: Hoffman, G.R.; Schoffstall, A.M. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules 2022 , 27, 4681. Read more : Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)pyridine derivatives as potential anticancer agents. RSC Advances 2019 , 9, 18063-18070. Read more : 1,2,4-Triazolo [4,3- - RSC Publishing. New Journal of Chemistry **2021
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS/c1-12-7-9-25-14(12)2-5-17(24)19-13-6-8-22(10-13)16-4-3-15-20-18-11-23(15)21-16/h3-4,7,9,11,13H,2,5-6,8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOUVQLMLHAZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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